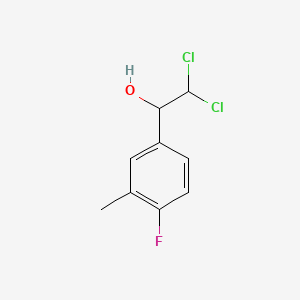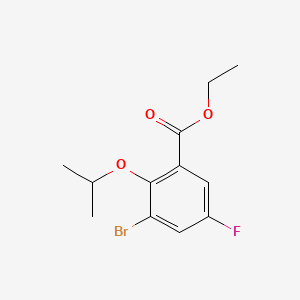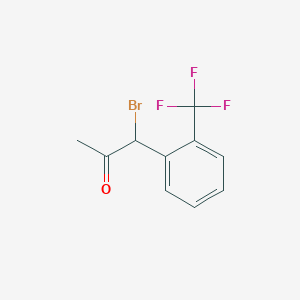
Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate typically involves the esterification of 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens, appropriate solvents and temperatures.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, halogenated derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use as an anti-inflammatory or anticancer agent, although further studies are needed to confirm these effects.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzodioxole ring may play a crucial role in binding to these targets, influencing the compound’s biological activity.
類似化合物との比較
Methyl 3-(2H-1,3-benzodioxol-5-YL)propanoate: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
Ethyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its physical and chemical properties.
Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)butanoate: Contains an additional carbon in the alkyl chain, which may influence its solubility and reactivity.
Uniqueness: Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate is unique due to the presence of the dimethyl groups on the benzodioxole ring, which can significantly impact its chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C13H16O4 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC名 |
methyl 3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoate |
InChI |
InChI=1S/C13H16O4/c1-13(2)16-10-6-4-9(8-11(10)17-13)5-7-12(14)15-3/h4,6,8H,5,7H2,1-3H3 |
InChIキー |
KDWFKTFXEPDZET-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=C(O1)C=C(C=C2)CCC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl](/img/structure/B14040922.png)

![1-((1R,3R,4S,7R)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14040933.png)





![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-7-amine](/img/structure/B14040968.png)


![(3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14040984.png)
